![molecular formula C14H11ClN2O B3049903 N-[(2-chlorophenyl)methylideneamino]benzamide CAS No. 22454-53-1](/img/structure/B3049903.png)
N-[(2-chlorophenyl)methylideneamino]benzamide
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Overview
Description
N-[(2-chlorophenyl)methylideneamino]benzamide is an organic compound with the molecular formula C14H11ClN2O. It is known for its unique chemical structure, which includes a benzamide group linked to a chlorophenyl group through a methylideneamino linkage. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chlorophenyl)methylideneamino]benzamide typically involves the condensation reaction between 2-chlorobenzaldehyde and benzamide in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the imine linkage, resulting in the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2-chlorophenyl)methylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of chlorophenyl oxides.
Reduction: Formation of N-[(2-chlorophenyl)methylamino]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-[(2-chlorophenyl)methylideneamino]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-chlorophenyl)methylideneamino]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For example, in antimicrobial studies, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2-chlorophenyl)methylideneamino]acetamide
- N-[(2-chlorophenyl)methylideneamino]formamide
- N-[(2-chlorophenyl)methylideneamino]thiobenzamide
Uniqueness
N-[(2-chlorophenyl)methylideneamino]benzamide is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research applications.
Properties
CAS No. |
22454-53-1 |
---|---|
Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.70 g/mol |
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C14H11ClN2O/c15-13-9-5-4-8-12(13)10-16-17-14(18)11-6-2-1-3-7-11/h1-10H,(H,17,18)/b16-10+ |
InChI Key |
DNLLPFIDUQYSRL-MHWRWJLKSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2Cl |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2Cl |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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